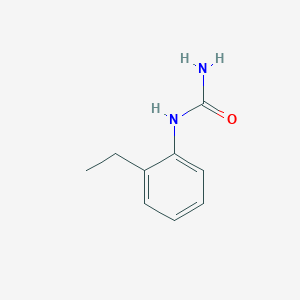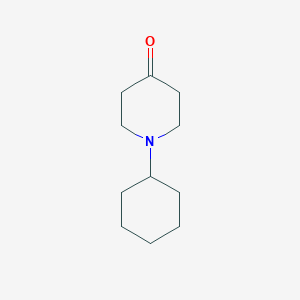
2-Ethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylpyrrolidine is an organic compound with the molecular formula C6H13N. It is a cyclic amine with an ethyl group attached to the second carbon of the pyrrolidine ring. This compound is a structural isomer of other ethylpyrrolidine compounds and is relevant in the context of naming amines . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylpyrrolidine can be synthesized through several methods:
Reaction of Ethyl Bromide with Pyrrolidine: This method involves the reaction of ethyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide (a Grignard reagent) with pyrrolidine.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Common industrial methods include the use of catalytic hydrogenation and high-pressure reactors to facilitate the reaction .
Analyse Chemischer Reaktionen
2-Ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other substituents.
Major Products Formed:
N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Pyrrolidines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is used as a solvent and catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-ethylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The ethyl group on the pyrrolidine ring can influence the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
2-Ethylpyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the ethyl group.
2-Methylpyrrolidine: A structural isomer with a methyl group instead of an ethyl group.
N-Ethylpyrrolidine: A compound with the ethyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: this compound is unique due to the presence of the ethyl group on the second carbon of the pyrrolidine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-ethylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLDRUSMYBXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407335 |
Source


|
| Record name | 2-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-28-7 |
Source


|
| Record name | 2-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can you describe the synthesis of a novel sialyl Lewis X analogue incorporating a 2-ethylpyrrolidine ring?
A1: Researchers successfully synthesized a new sialyl Lewis X analogue where the N-acetyl glucosamine unit was replaced by a (2S,3R,4R)-2-ethyl-3,4-dihydroxypyrrolidine scaffold. [] This involved a multi-step process beginning with a methyl 4-O-benzoyl-2,3-di-O-benzyl-6-deoxy-6-iodo-α-D-altropyranoside precursor. A Ganem/Bernotas one-pot elimination-reductive amination ring contraction reaction was employed to create the pyrrolidine ring. Subsequent regioselective glycosylation steps, using specific glycosyl donors, and final modifications led to the target O-sulfated analogue. []
Q2: What is the significance of the 3,4-unsubstituted positions in 2-tert-butyl-2-ethylpyrrolidine-1-oxyls?
A2: The 3,4-unsubstituted positions in 2-tert-butyl-2-ethylpyrrolidine-1-oxyls play a crucial role in their resistance to bioreduction. These nitroxides, synthesized via specific addition and hydrogenation reactions, demonstrate remarkable stability against reduction by ascorbate. [] The absence of bulky substituents at the 3,4-positions likely contributes to this enhanced stability, as evidenced by the lack of additional hyperfine couplings in their EPR spectra. []
Q3: Are there any studies exploring the potential of 2-alkylpyrrolidines as cucurbitine analogues?
A3: Yes, researchers have investigated the asymmetric synthesis of (2R,4S)-4-amino-4-carboxy-2-methylpyrrolidine and (2R,4S)-4-amino-4-carboxy-2-ethylpyrrolidine. [] These novel compounds represent 2-alkyl-substituted analogues of (-)-cucurbitine, a natural product with potential biological activities. While specific details of their biological evaluation remain undisclosed, this research highlights the exploration of 2-alkylpyrrolidines as potential scaffolds for developing new bioactive molecules. []
Q4: How do this compound alkaloids contribute to understanding the taxonomy of Australian Monomorium ants?
A4: The venom of Australian Monomorium ants, particularly the M. rothsteini complex, contains a variety of trans-2,5-dialkylpyrrolidine alkaloids. Analysis of these alkaloids, including the novel trans-2-ethyl-5-[(Z)-tridec-4-enyl]pyrrolidine, reveals significant variations between species within the complex. These chemical differences, alongside morphological observations, strongly suggest the presence of multiple, distinct species within the M. rothsteini complex. [] This highlights the importance of venom alkaloid analysis in clarifying taxonomic relationships within this ant genus. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)

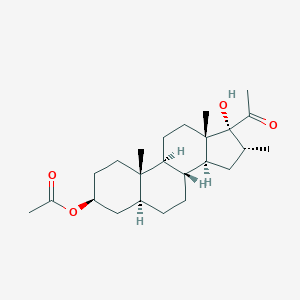
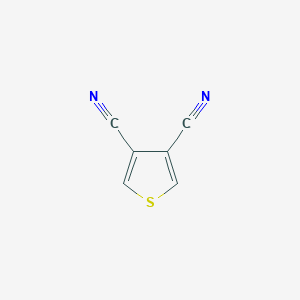




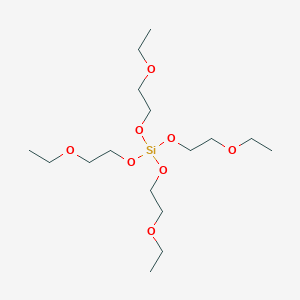
![2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate](/img/structure/B91936.png)
